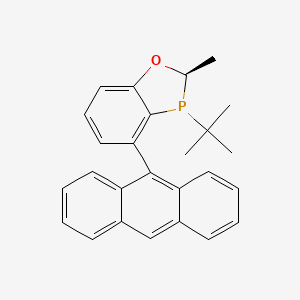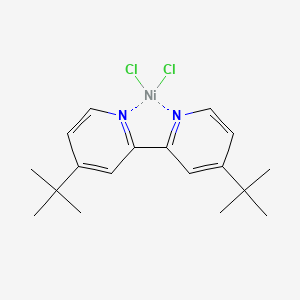![molecular formula C20H32ClO2P B8181625 (S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B8181625.png)
(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin is a complex organic compound characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the pentacyclic structure. For instance, the use of phosphorus trichloride (PCl3) and oxygen donors in the presence of a base can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and recrystallization are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
科学研究应用
(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of phosphorus and chlorine atoms allows it to participate in unique chemical interactions, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to its observed effects .
相似化合物的比较
Similar Compounds
- 13-Chloro-10,16-dimethyl-12,14-dioxa-13$l{5}$-phosphapentacyclo[13.8.0.0{2,11}.0{3,8}.0{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one
- 13-Chloro-10,16-bis(ethylsulfanyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0{2,11}.0{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Uniqueness
What sets (S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin apart from similar compounds is its specific arrangement of atoms and the presence of both phosphorus and chlorine within its pentacyclic structure. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
属性
IUPAC Name |
13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h13-20H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPTHCYEZECMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
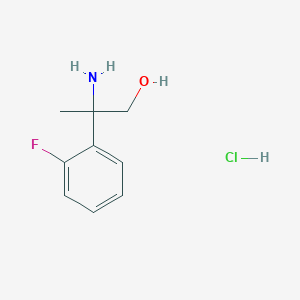
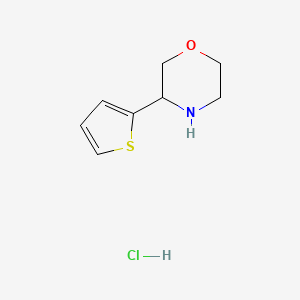
![Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B8181564.png)
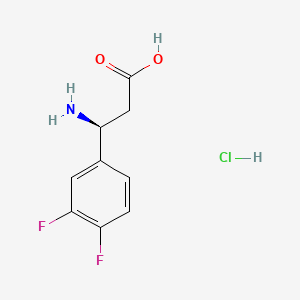
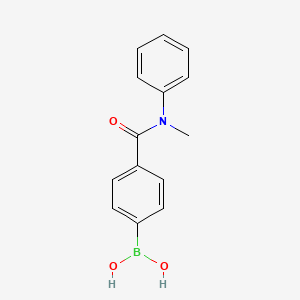
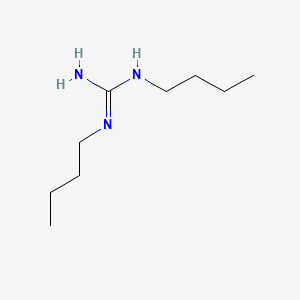
![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)
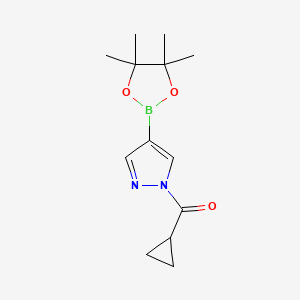
![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)
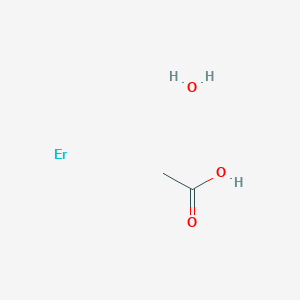
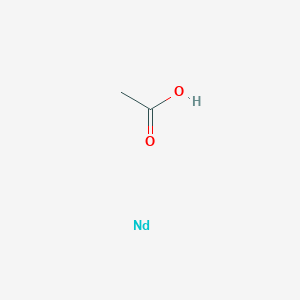
![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)
